1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
The compound 1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds known for their kinase inhibitory properties. Its structure includes a 3-chloro-4-methylphenyl group at position 1 of the pyrazolo-pyrimidine core and a 1-phenylethylamine substituent at position 2. These substituents confer distinct physicochemical and pharmacological properties, influencing solubility, target binding, and metabolic stability.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-13-8-9-16(10-18(13)21)26-20-17(11-24-26)19(22-12-23-20)25-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASWFFNNXUULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Overview
1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and a phenylethyl substituent contributes to its unique pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The compound induces apoptosis in these cells, leading to reduced tumor growth.
- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific kinases involved in cell cycle regulation. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : It shows activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Fungal Activity : Preliminary studies suggest efficacy against certain fungal strains, indicating potential as an antifungal agent.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting strong potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, showcasing its potential as a lead compound for antibiotic development .
Research Findings Summary Table
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:
Key Structural and Functional Insights:
Amine Side Chains: The 1-phenylethylamine group contributes to moderate lipophilicity, whereas morpholinoethyl () or methoxyethyl () substituents increase hydrophilicity, likely affecting bioavailability and target engagement .
Biological Activity Trends :
- Kinase Inhibition : Bulky substituents (e.g., tert-butyl in NA-PP1) enhance selectivity for engineered kinases, while smaller groups (e.g., methylthio in SI388) may broaden target profiles .
- Neuroblastoma Specificity : S29’s 4-fluorobenzyl group and chloroethyl chain correlate with potent activity against SK-N-BE(2) cells, suggesting the target compound’s 3-chloro-4-methylphenyl group may similarly influence oncological efficacy .
Synthetic Accessibility :
- Yields for analogs range from 51% () to 75% (), with melting points (e.g., 153–157°C for 142b) indicating crystallinity and stability . The target compound’s synthesis would likely follow analogous routes, though substituents may affect reaction efficiency.
Research Findings and Implications
- The target compound’s structural features position it as a candidate for similar applications .
- Selectivity Challenges : While NA-PP1 analogs show high selectivity for engineered kinases, the target compound’s simpler substituents may require optimization to minimize off-target effects .
- Drug Delivery: highlights graphene oxide (GO) nanosheets as carriers for pyrazolo[3,4-d]pyrimidines, suggesting a delivery strategy to enhance the target compound’s efficacy and reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
